Amantadine sulfate Amantadine sulfate Amantadine Sulfate is the sulfate salt of amantadine, a synthetic tricyclic amine with antiviral, antiparkinsonian, and antihyperalgesic activities. Amantadine appears to exert its antiviral effect against the influenza A virus by interfering with the function of the transmembrane domain of the viral M2 protein, thereby preventing the release of infectious viral nucleic acids into host cells; furthermore, this agent prevents virus assembly during virus replication. Amantadine exerts its antiparkinsonian effects by stimulating the release of dopamine from striatal dopaminergic nerve terminals and inhibiting its pre-synaptic reuptake. This agent may also exert some anticholinergic effect through inhibition of N-methyl-D-aspartic acid (NMDA) receptor-mediated stimulation of acetylcholine, resulting in antihyperalgesia.
Amantadine sulfate is an alkylammonium sulfate salt obtained by combining amantadine and sulfuric acid in a 2:1 ratio. Used as an antiviral and antiparkinson drug. It has a role as an antiparkinson drug, an antiviral drug, a dopaminergic agent, a NMDA receptor antagonist and a non-narcotic analgesic. It contains an adamantan-1-aminium.
An antiviral that is used in the prophylactic or symptomatic treatment of influenza A. It is also used as an antiparkinsonian agent, to treat extrapyramidal reactions, and for postherpetic neuralgia. The mechanisms of its effects in movement disorders are not well understood but probably reflect an increase in synthesis and release of dopamine, with perhaps some inhibition of dopamine uptake.
Brand Name: Vulcanchem
CAS No.: 31377-23-8
VCID: VC0518309
InChI: InChI=1S/2C10H17N.H2O4S/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h2*7-9H,1-6,11H2;(H2,1,2,3,4)
SMILES: C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O
Molecular Formula: C20H36N2O4S
Molecular Weight: 400.6 g/mol

Amantadine sulfate

CAS No.: 31377-23-8

Inhibitors

VCID: VC0518309

Molecular Formula: C20H36N2O4S

Molecular Weight: 400.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Amantadine sulfate - 31377-23-8

CAS No. 31377-23-8
Product Name Amantadine sulfate
Molecular Formula C20H36N2O4S
Molecular Weight 400.6 g/mol
IUPAC Name adamantan-1-amine;sulfuric acid
Standard InChI InChI=1S/2C10H17N.H2O4S/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h2*7-9H,1-6,11H2;(H2,1,2,3,4)
Standard InChIKey MYWTWSQFJLXGGQ-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O
Canonical SMILES C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O
Appearance Solid powder
Description Amantadine Sulfate is the sulfate salt of amantadine, a synthetic tricyclic amine with antiviral, antiparkinsonian, and antihyperalgesic activities. Amantadine appears to exert its antiviral effect against the influenza A virus by interfering with the function of the transmembrane domain of the viral M2 protein, thereby preventing the release of infectious viral nucleic acids into host cells; furthermore, this agent prevents virus assembly during virus replication. Amantadine exerts its antiparkinsonian effects by stimulating the release of dopamine from striatal dopaminergic nerve terminals and inhibiting its pre-synaptic reuptake. This agent may also exert some anticholinergic effect through inhibition of N-methyl-D-aspartic acid (NMDA) receptor-mediated stimulation of acetylcholine, resulting in antihyperalgesia.
Amantadine sulfate is an alkylammonium sulfate salt obtained by combining amantadine and sulfuric acid in a 2:1 ratio. Used as an antiviral and antiparkinson drug. It has a role as an antiparkinson drug, an antiviral drug, a dopaminergic agent, a NMDA receptor antagonist and a non-narcotic analgesic. It contains an adamantan-1-aminium.
An antiviral that is used in the prophylactic or symptomatic treatment of influenza A. It is also used as an antiparkinsonian agent, to treat extrapyramidal reactions, and for postherpetic neuralgia. The mechanisms of its effects in movement disorders are not well understood but probably reflect an increase in synthesis and release of dopamine, with perhaps some inhibition of dopamine uptake.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1 Aminoadamantane
1-Aminoadamantane
Adamantylamine
Adekin
AL, Amantadin
Aman
Amanta
Amanta HCI AZU
Amanta Sulfate AZU
Amanta-HCI-AZU
Amanta-Sulfate-AZU
Amantadin AL
Amantadin AZU
Amantadin neuraxpharm
Amantadin ratiopharm
Amantadin Stada
Amantadin-neuraxpharm
Amantadin-ratiopharm
Amantadina Juventus
Amantadina Llorente
Amantadine
Amantadine Hydrochloride
Amantadine Sulfate
Amantadinneuraxpharm
Amantadinratiopharm
AmantaHCIAZU
AmantaSulfateAZU
Amixx
AZU, Amantadin
Cerebramed
Endantadine
Gen Amantadine
Gen-Amantadine
GenAmantadine
Hydrochloride, Amantadine
Infecto Flu
Infecto-Flu
InfectoFlu
Infex
Juventus, Amantadina
Llorente, Amantadina
Mantadix
Midantan
PMS Amantadine
PMS-Amantadine
PMSAmantadine
Stada, Amantadin
Sulfate, Amantadine
Symadine
Symmetrel
tregor
Viregyt
Wiregyt
Reference 1: Pahwa R, Tanner CM, Hauser RA, Isaacson SH, Nausieda PA, Truong DD, Agarwal P, Hull KL, Lyons KE, Johnson R, Stempien MJ. ADS-5102 (Amantadine) Extended-Release Capsules for Levodopa-Induced Dyskinesia in Parkinson Disease (EASE LID Study): A Randomized Clinical Trial. JAMA Neurol. 2017 Aug 1;74(8):941-949. doi: 10.1001/jamaneurol.2017.0943. PubMed PMID: 28604926.
2: Czepielewski LS, Sodré L, Souza AC, Bücker J, Burke KP, Ceresér KM, Gama CS. Changes in verbal learning of patients with schizophrenia: Results from a randomized, double-blind, placebo-controlled trial of amantadine adjunctive to antipsychotics. Schizophr Res. 2015 Oct;168(1-2):571-2. doi: 10.1016/j.schres.2015.06.001. Epub 2015 Jun 21. PubMed PMID: 26104472.
3: Hammond FM, Sherer M, Malec JF, Zafonte RD, Whitney M, Bell K, Dikmen S, Bogner J, Mysiw J, Pershad R; Amantadine Irritability Multisite Study Group. Amantadine Effect on Perceptions of Irritability after Traumatic Brain Injury: Results of the Amantadine Irritability Multisite Study. J Neurotrauma. 2015 Aug 15;32(16):1230-8. doi: 10.1089/neu.2014.3803. Epub 2015 Mar 31. PubMed PMID: 25774566; PubMed Central PMCID: PMC4523042.
4: Pahwa R, Tanner CM, Hauser RA, Sethi K, Isaacson S, Truong D, Struck L, Ruby AE, McClure NL, Went GT, Stempien MJ. Amantadine extended release for levodopa-induced dyskinesia in Parkinson's disease (EASED Study). Mov Disord. 2015 May;30(6):788-95. doi: 10.1002/mds.26159. Epub 2015 Feb 4. PubMed PMID: 25650051; PubMed Central PMCID: PMC5024015.
5: Stryjer R, Budnik D, Ebert T, Green T, Polak L, Weizman S, Spivak B. Amantadine augmentation therapy for obsessive compulsive patients resistant to SSRIs-an open-label study. Clin Neuropharmacol. 2014 May-Jun;37(3):79-81. doi: 10.1097/WNF.0000000000000029. PubMed PMID: 24824662.
6: Ory-Magne F, Corvol JC, Azulay JP, Bonnet AM, Brefel-Courbon C, Damier P, Dellapina E, Destée A, Durif F, Galitzky M, Lebouvier T, Meissner W, Thalamas C, Tison F, Salis A, Sommet A, Viallet F, Vidailhet M, Rascol O; NS-Park CIC Network. Withdrawing amantadine in dyskinetic patients with Parkinson disease: the AMANDYSK trial. Neurology. 2014 Jan 28;82(4):300-7. doi: 10.1212/WNL.0000000000000050. Epub 2013 Dec 26. PubMed PMID: 24371304.
7: Hammond FM, Bickett AK, Norton JH, Pershad R. Effectiveness of amantadine hydrochloride in the reduction of chronic traumatic brain injury irritability and aggression. J Head Trauma Rehabil. 2014 Sep-Oct;29(5):391-9. doi: 10.1097/01.HTR.0000438116.56228.de. PubMed PMID: 24263176.
8: Mohammadi MR, Yadegari N, Hassanzadeh E, Farokhnia M, Yekehtaz H, Mirshafiee O, Akhondzadeh S. Double-blind, placebo-controlled trial of risperidone plus amantadine in children with autism: a 10-week randomized study. Clin Neuropharmacol. 2013 Nov-Dec;36(6):179-84. doi: 10.1097/WNF.0b013e3182a9339d. PubMed PMID: 24201232.
9: Treskatsch S, Klambeck M, Mousa SA, Kopf A, Schäfer M. Influence of high-dose intraoperative remifentanil with or without amantadine on postoperative pain intensity and morphine consumption in major abdominal surgery patients: a randomised trial. Eur J Anaesthesiol. 2014 Jan;31(1):41-9. doi: 10.1097/01.EJA.0000434967.03790.0e. PubMed PMID: 24136378.
10: Lee JY, Oh S, Kim JM, Kim JS, Oh E, Kim HT, Jeon BS, Cho JW. Intravenous amantadine on freezing of gait in Parkinson's disease: a randomized controlled trial. J Neurol. 2013 Dec;260(12):3030-8. doi: 10.1007/s00415-013-7108-7. Epub 2013 Sep 22. PubMed PMID: 24057149.
11: Raz A, Lev N, Orbach-Zinger S, Djaldetti R. Safety of perioperative treatment with intravenous amantadine in patients with Parkinson disease. Clin Neuropharmacol. 2013 Sep-Oct;36(5):166-9. doi: 10.1097/WNF.0b013e31829bd066. PubMed PMID: 24045608.
12: Seo S, Englund JA, Nguyen JT, Pukrittayakamee S, Lindegardh N, Tarning J, Tambyah PA, Renaud C, Went GT, de Jong MD, Boeckh MJ. Combination therapy with amantadine, oseltamivir and ribavirin for influenza A infection: safety and pharmacokinetics. Antivir Ther. 2013;18(3):377-86. doi: 10.3851/IMP2475. Epub 2012 Dec 21. PubMed PMID: 23264438; PubMed Central PMCID: PMC3912210.
13: Chan HF, Kukkle PL, Merello M, Lim SY, Poon YY, Moro E. Amantadine improves gait in PD patients with STN stimulation. Parkinsonism Relat Disord. 2013 Mar;19(3):316-9. doi: 10.1016/j.parkreldis.2012.11.005. Epub 2012 Dec 6. PubMed PMID: 23218842.
14: Kim YE, Yun JY, Yang HJ, Kim HJ, Gu N, Yoon SH, Cho JY, Jeon BS. Intravenous amantadine for freezing of gait resistant to dopaminergic therapy: a randomized, double-blind, placebo-controlled, cross-over clinical trial. PLoS One. 2012;7(11):e48890. doi: 10.1371/journal.pone.0048890. Epub 2012 Nov 19. PubMed PMID: 23185280; PubMed Central PMCID: PMC3501515.
15: Shaygannejad V, Janghorbani M, Ashtari F, Zakeri H. Comparison of the effect of aspirin and amantadine for the treatment of fatigue in multiple sclerosis: a randomized, blinded, crossover study. Neurol Res. 2012 Nov;34(9):854-8. doi: 10.1179/1743132812Y.0000000081. Epub 2012 Sep 12. PubMed PMID: 22979982.
16: Palabıyıkoğlu M, Ormeci N, Ekiz F, Beyler AR, Erdem H, Dökmeci A, Ozkan H, Köklü S, Coban S. Amantadine in non-responder patients with chronic hepatitis C: a randomized prospective study. Hepatogastroenterology. 2012 Sep;59(118):1911-4. doi: 10.5754/hge10341. PubMed PMID: 22819912.
17: Abbas Z, Raza S, Hamid S, Jafri W. Randomized controlled trial of interferon gamma versus amantadine in combination with interferon alpha and ribavirin for hepatitis C genotype 3 non-responders and relapsers. J Pak Med Assoc. 2012 Apr;62(4):338-43. PubMed PMID: 22755276.
18: Nissenkorn A, Hassin-Baer S, Lerman SF, Levi YB, Tzadok M, Ben-Zeev B. Movement disorder in ataxia-telangiectasia: treatment with amantadine sulfate. J Child Neurol. 2013 Feb;28(2):155-60. doi: 10.1177/0883073812441999. Epub 2012 May 1. PubMed PMID: 22550086.
19: Giacino JT, Whyte J, Bagiella E, Kalmar K, Childs N, Khademi A, Eifert B, Long D, Katz DI, Cho S, Yablon SA, Luther M, Hammond FM, Nordenbo A, Novak P, Mercer W, Maurer-Karattup P, Sherer M. Placebo-controlled trial of amantadine for severe traumatic brain injury. N Engl J Med. 2012 Mar 1;366(9):819-26. doi: 10.1056/NEJMoa1102609. PubMed PMID: 22375973.
20: Bujak-Giżycka B, Kącka K, Suski M, Olszanecki R, Madej J, Dobrogowski J, Korbut R. Beneficial effect of amantadine on postoperative pain reduction and consumption of morphine in patients subjected to elective spine surgery. Pain Med. 2012 Mar;13(3):459-65. doi: 10.1111/j.1526-4637.2011.01321.x. Epub 2012 Feb 7. PubMed PMID: 22313516.
PubChem Compound 124108
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator